1-Bromo-2-(2-ethoxyethoxy)ethane

Descripción

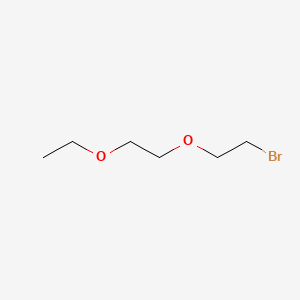

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-bromoethoxy)-2-ethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO2/c1-2-8-5-6-9-4-3-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDIWIFQWRXXJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426733 | |

| Record name | 1-Bromo-2-(2-ethoxyethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54550-36-6 | |

| Record name | 1-Bromo-2-(2-ethoxyethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54550-36-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1 Bromo 2 2 Ethoxyethoxy Ethane

Established Synthetic Pathways to 1-Bromo-2-(2-ethoxyethoxy)ethane

The traditional synthesis of this compound is a two-step process that first involves the formation of the precursor alcohol, 2-(2-ethoxyethoxy)ethanol, followed by the conversion of the hydroxyl group to a bromide.

Bromination Reactions for Compound Formation

The conversion of 2-(2-ethoxyethoxy)ethanol to this compound is typically achieved through nucleophilic substitution. A common and effective method involves the use of phosphorus tribromide (PBr₃). chemicalbook.com In this reaction, the alcohol acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This is followed by an Sₙ2 attack of the bromide ion on the activated alcohol, leading to the formation of the desired alkyl bromide and phosphorous acid as a byproduct.

A general procedure for a similar bromination involves the dropwise addition of phosphorous tribromide to the alcohol, often in an ice bath to control the initial exothermic reaction, followed by stirring at room temperature and gentle heating to drive the reaction to completion. chemicalbook.com The workup typically involves quenching the reaction with an ice/water mixture, neutralizing any remaining acid with a mild base like sodium bicarbonate, and extracting the product with an organic solvent. chemicalbook.com

Table 1: Conventional Bromination of Glycol Ethers

| Reagent | Substrate | Conditions | Yield | Reference |

| PBr₃ | 2-(2-methoxyethoxy)ethanol | Ice bath, then RT for 14h, then 90°C for 1h | Not specified | chemicalbook.com |

This table illustrates a typical laboratory-scale bromination. Industrial processes may vary.

Etherification Strategies in Precursor Synthesis

A classic laboratory-scale approach to forming the ether linkages is the Williamson ether synthesis. wikipedia.orgbyjus.com This method involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org To synthesize 2-(2-ethoxyethoxy)ethanol, one could envision a stepwise approach. For instance, reacting the sodium salt of ethylene (B1197577) glycol with chloroethane (B1197429) would yield 2-ethoxyethanol (B86334). A subsequent reaction of the sodium salt of 2-ethoxyethanol with ethylene oxide or another equivalent of a 2-haloethanol derivative would then produce 2-(2-ethoxyethoxy)ethanol. The Williamson ether synthesis is a versatile and well-established method for creating both symmetrical and asymmetrical ethers. byjus.com

Novel Approaches and Catalyst Systems for Enhanced Synthesis

Research into the synthesis of alkyl halides and ethers continues to evolve, with a focus on improving reaction conditions, yields, and catalyst efficiency.

For the bromination step, the use of ionic liquids as both solvent and catalyst presents a promising alternative to traditional methods. For instance, 1-n-butyl-3-methylimidazolium-based ionic liquids have been shown to efficiently convert alcohols to alkyl halides at room temperature in the presence of a Brønsted acid. This approach can simplify product isolation as the product can often be decanted from the ionic liquid, which can then be recycled.

In the context of etherification, phase transfer catalysis (PTC) has emerged as a powerful technique. numberanalytics.com PTC facilitates the reaction between a water-soluble nucleophile (like an alkoxide) and an organic-soluble electrophile (like an alkyl halide) by transporting the nucleophile into the organic phase. numberanalytics.com This allows for milder reaction conditions and can often avoid the need for strictly anhydrous solvents. Catalysts such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers can be employed to enhance the rate and efficiency of Williamson ether synthesis. wikipedia.org

Furthermore, advancements in catalytic systems for ether synthesis include the use of transition metal catalysts. For example, iron-catalyzed etherification of alcohols has been reported, offering a more environmentally benign and cost-effective alternative to traditional methods. acs.org

Table 2: Modern Synthetic Approaches

| Reaction | Catalyst/Method | Key Advantages |

| Bromination of Alcohols | Ionic Liquids | Mild conditions, recyclable catalyst/solvent |

| Ether Synthesis | Phase Transfer Catalysis | Milder conditions, improved reaction rates |

| Ether Synthesis | Iron Catalysis | Environmentally benign, cost-effective |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to chemical synthesis to reduce environmental impact and improve safety.

In the synthesis of this compound, several green chemistry principles can be considered:

Atom Economy: The Williamson ether synthesis, while effective, can have a lower atom economy if stoichiometric amounts of base are used, generating salt as a byproduct. Catalytic methods, which use a substoichiometric amount of a catalyst, inherently have a higher atom economy. acs.org

Use of Safer Solvents: Traditional organic solvents can be volatile and hazardous. The use of greener solvents like polyethylene (B3416737) glycol (PEG) itself as a reaction medium is being explored. nsf.gov PEG is a non-toxic, biodegradable, and recyclable solvent that can also act as a phase-transfer catalyst. rsc.org

Catalysis: As mentioned previously, the use of catalysts is a cornerstone of green chemistry. Catalytic approaches reduce the amount of reagents needed and can lead to more selective reactions with fewer byproducts. acs.org

Renewable Feedstocks: While the direct precursor, ethanol, can be derived from renewable resources through fermentation, the ethylene oxide used in industrial ethoxylation is typically derived from fossil fuels. Research into producing ethylene and ethylene oxide from bio-based sources is an active area of green chemistry.

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Mechanistic Investigations of Reactions Involving 1 Bromo 2 2 Ethoxyethoxy Ethane

Nucleophilic Substitution Reactions with 1-Bromo-2-(2-ethoxyethoxy)ethane

As a primary alkyl halide, this compound is a prime candidate for bimolecular nucleophilic substitution (SN2) reactions. In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single step.

Elucidation of Reaction Kinetics and Thermodynamics

The kinetics of SN2 reactions are characteristically second-order, with the rate being dependent on the concentrations of both the alkyl halide and the nucleophile. youtube.comechemi.com For this compound, the rate law can be expressed as:

Rate = k[C₆H₁₃BrO₂][Nu⁻]

Where 'k' is the rate constant and [Nu⁻] is the concentration of the nucleophile. While specific kinetic data for this compound is not extensively reported in readily available literature, the principles of SN2 reactions allow for qualitative predictions. The reaction rate is influenced by factors such as the strength of the nucleophile, the solvent, and the temperature.

Thermodynamically, the feasibility of these substitution reactions is determined by the change in Gibbs free energy (ΔG). The formation of a more stable product with stronger bonds compared to the reactants will favor the forward reaction. For instance, the reaction with a strong nucleophile like an alkoxide to form an ether is generally exothermic.

Influence of Steric and Electronic Factors on Reaction Outcomes

The structure of this compound presents a combination of steric and electronic factors that influence its reactivity.

Steric Factors: The primary nature of the carbon bearing the bromine atom means it is relatively unhindered, favoring the backside attack characteristic of the SN2 mechanism. However, the ethoxyethoxy side chain, while flexible, can introduce some steric bulk, which might slightly retard the reaction rate compared to a smaller primary alkyl halide like bromoethane. libretexts.org Increased steric hindrance generally disfavors SN2 reactions. libretexts.orgnih.gov

Electronic Factors: The ether oxygen atoms in the ethoxyethoxy group exert an electron-withdrawing inductive effect (-I effect) due to their high electronegativity. youtube.com This effect can slightly increase the electrophilicity of the carbon atom bonded to the bromine, making it more susceptible to nucleophilic attack.

Furthermore, the aforementioned neighboring group participation of the ether oxygen is a significant electronic effect. This anchimeric assistance can lead to retention of stereochemistry at the reaction center, as the two-step process involves two successive inversions.

Elimination Reactions Mediated by this compound

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions, typically following the E2 (bimolecular elimination) mechanism. This process involves the concerted removal of a proton from the β-carbon and the departure of the bromide ion, leading to the formation of an alkene.

For this compound, there is only one type of β-hydrogen, located on the carbon adjacent to the CH₂Br group. Therefore, the elimination reaction will lead to a single regioisomeric product: 1-(vinyloxy)-2-ethoxyethane .

The competition between substitution (SN2) and elimination (E2) is a key consideration. The outcome is influenced by several factors:

Nature of the Base/Nucleophile: Strong, sterically hindered bases favor elimination, whereas good nucleophiles that are weak bases favor substitution.

Temperature: Higher temperatures generally favor elimination over substitution.

Solvent: Less polar solvents tend to favor elimination.

Given that this compound is a primary alkyl halide, substitution is generally the major pathway unless a bulky, strong base is used under conditions that promote elimination. masterorganicchemistry.com The regioselectivity of the elimination is straightforward in this case, but for other substrates, the formation of the more substituted (Zaitsev) or less substituted (Hofmann) alkene is a critical aspect. orgoreview.comchemistrysteps.comlibretexts.orgkhanacademy.orgyoutube.commasterorganicchemistry.com

Exploration of Radical and Organometallic Reactions

While nucleophilic substitution and elimination are the predominant pathways, the reactivity of this compound can also be explored in the context of radical and organometallic chemistry.

Radical Reactions: The carbon-bromine bond can be cleaved homolytically under the influence of radical initiators (e.g., AIBN) or UV light to generate a primary alkyl radical. This reactive intermediate can then participate in various radical reactions, such as addition to alkenes or cyclization if an appropriate unsaturated moiety is present within the molecule. However, specific studies on the radical reactions of this compound are not widely documented. General principles of free radical substitution involve initiation, propagation, and termination steps. researchgate.net

Organometallic Reactions: The formation of Grignard reagents from this compound by reaction with magnesium metal may be complicated. The ether functionality can potentially interfere with the stability of the Grignard reagent.

A more viable approach for forming carbon-carbon bonds using this substrate involves the preparation of organocuprates (Gilman reagents). masterorganicchemistry.comyoutube.comyoutube.com These reagents, typically prepared by the reaction of two equivalents of an organolithium reagent with a copper(I) halide, are effective for coupling with alkyl halides in SN2-type reactions. For example, reacting this compound with a lithium dialkylcuprate could yield a new alkane with the ethoxyethoxy moiety attached.

Applications of 1 Bromo 2 2 Ethoxyethoxy Ethane in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

The strategic importance of 1-Bromo-2-(2-ethoxyethoxy)ethane lies in its ability to act as a linker or spacer in the assembly of elaborate molecular architectures. The bromo group provides a reactive handle for covalent attachment, allowing the 2-(2-ethoxyethoxy)ethyl moiety to be incorporated into a larger target structure. This approach is particularly useful in medicinal chemistry and materials science, where precise control over molecular structure is essential for function.

A key application of similar bromo-ether compounds is in the synthesis of pharmaceutically active ingredients. For instance, the related compound 2-(2-ethoxyphenoxy)ethyl bromide is a crucial intermediate in the industrial preparation of Tamsulosin, a medication used to treat benign prostatic hyperplasia. patsnap.com In this synthesis, the bromo-ether fragment is used to connect two different parts of the final drug molecule, showcasing the role of this type of reagent as a molecular bridge. patsnap.comgoogle.com The bromine atom is displaced by a nucleophile on one part of the molecule, and the ether portion is linked to another, demonstrating a clear strategy for constructing complex targets. patsnap.comgoogle.com

The reactivity of this compound is primarily defined by nucleophilic substitution, where the carbon-bromine bond is cleaved upon attack by a nucleophile, releasing a bromide ion. This predictable reactivity makes it a reliable building block for chemists to use in multi-step syntheses of bioactive compounds, including pharmaceuticals and agrochemicals.

Table 1: Illustrative Role as a Linker in Synthesis This table demonstrates the general reaction of this compound with a nucleophilic substrate to form a more complex, ether-linked molecule.

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Product | Role of Reagent |

|---|---|---|---|

| Phenol Derivative (Ar-OH) | This compound | Aryl-O-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₃ | Introduces a flexible ether chain |

| Amine (R-NH₂) | This compound | R-NH-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₃ | Adds a hydrophilic spacer |

| Thiol (R-SH) | This compound | R-S-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₃ | Forms a thioether linkage |

Synthesis of Functionalized Organic Compounds

The structure of this compound makes it an ideal starting material for the synthesis of larger polyether structures through reactions like the Williamson ether synthesis. In this process, an alcohol is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile, attacking the carbon atom bonded to the bromine of this compound. This reaction appends the 2-(2-ethoxyethoxy)ethyl unit to the alcohol, effectively elongating the polyether chain. Ethylene (B1197577) glycol vinyl ether can serve as an initiator for creating polyoxyethylene ethers. google.com This step-wise approach allows for the controlled construction of custom-length poly(ethylene glycol) chains, which are important in various applications, from drug delivery to materials science. The synthesis of poly(ethylene glycol) ethyl ether can be achieved using an ethoxyethanol-based initiator, a structural component of the title compound. polymersource.ca

Furthermore, this reagent is a potential precursor for the synthesis of crown ether analogues. Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. The general synthesis involves the cyclization of oligoethylene glycols with appropriate electrophiles. By reacting a diol, such as diethylene glycol, with two equivalents of a dibromo-compound under high-dilution conditions that favor intramolecular cyclization, a macrocycle can be formed. While specific literature detailing the use of this compound for this purpose is scarce, its bifunctional nature is well-suited for such synthetic strategies, reacting at both ends to form the cyclic polyether structure.

Table 2: Synthesis of Polyether and Crown Ether Precursors This interactive table outlines the reaction pathways for creating polyether derivatives and building blocks for crown ethers using this compound.

| Reaction Type | Reactants | Base/Conditions | Product |

|---|---|---|---|

| Chain Elongation | R-OH + this compound | NaH | R-O-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₃ |

| Dimerization | HO-CH₂CH₂-OH + 2 eq. This compound | K₂CO₃ | C₂H₅O(CH₂CH₂O)₅C₂H₅ (a linear polyether) |

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. nih.gov A common strategy for modifying the properties of these heterocycles is N-alkylation, which involves attaching an alkyl group to a nitrogen atom within the ring system. This compound is an effective alkylating agent for this purpose.

For example, the nitrogen atom of an indole (B1671886) ring can be readily alkylated. mdpi.com In a typical reaction, the indole is treated with a base such as potassium hydroxide (B78521) (KOH) in a suitable solvent like acetone, which deprotonates the N-H group, making it nucleophilic. nih.govmdpi.com The subsequent addition of this compound results in the displacement of the bromide and the formation of a new N-C bond, yielding an N-[2-(2-ethoxyethoxy)ethyl]indole derivative. mdpi.com This modification can significantly alter the biological activity or physical properties of the parent indole. This general method is applicable to a wide range of nitrogen heterocycles, providing a straightforward route to functionalized derivatives. nih.gov

Table 3: N-Alkylation of Heterocycles This table shows the expected products from the N-alkylation of various common nitrogen-containing heterocycles with this compound.

| Heterocycle | Reagent | Conditions | Product |

|---|---|---|---|

| Indole | This compound | KOH, Acetone | 1-[2-(2-ethoxyethoxy)ethyl]-1H-indole |

| Pyrrole | This compound | NaH, THF | 1-[2-(2-ethoxyethoxy)ethyl]-1H-pyrrole |

| Carbazole | This compound | K₂CO₃, DMF | 9-[2-(2-ethoxyethoxy)ethyl]-9H-carbazole |

Utilization in Click Chemistry and Bioconjugation Strategies

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This compound can be easily converted into a valuable reagent for click chemistry. By reacting it with sodium azide (B81097) (NaN₃) in a polar aprotic solvent, the bromine atom is readily displaced via an Sₙ2 reaction to produce 1-Azido-2-(2-ethoxyethoxy)ethane .

This azide derivative is a key building block for bioconjugation, the process of chemically linking a biomolecule (like a protein or antibody) to another molecule, such as a fluorescent dye or a drug. thermofisher.com The short, hydrophilic ethoxyethoxyethyl chain acts as a PEG linker, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. Similar, longer mPEG-bromide compounds are used to create linkers for advanced bioconjugates like PROTACs and antibody-drug conjugates (ADCs). prayoglife.com

Once the azide is formed, it can be "clicked" onto any molecule containing a terminal alkyne. This powerful and specific reaction forms a stable triazole ring, covalently linking the two fragments. biosynth.com This strategy is widely employed for labeling biomolecules, attaching them to surfaces, or synthesizing complex molecular probes. thermofisher.comrsc.org

Table 4: Pathway to Bioconjugation via Click Chemistry This interactive table outlines the two-step process of converting this compound into a tool for bioconjugation.

| Step | Reaction | Reagents | Intermediate/Product | Application |

|---|---|---|---|---|

| 1. Azide Formation | Nucleophilic Substitution | This compound, NaN₃ | 1-Azido-2-(2-ethoxyethoxy)ethane | Creation of the click chemistry handle |

| 2. Click Reaction | CuAAC | 1-Azido-2-(2-ethoxyethoxy)ethane, Alkyne-tagged biomolecule, Cu(I) catalyst | Biomolecule-triazole-linker | Covalent labeling of biomolecules |

1 Bromo 2 2 Ethoxyethoxy Ethane in Materials Science and Polymer Chemistry

Development of Optoelectronic Materials and Pigments

Pyrrolo[3,4-c]pyrrole (DPP) Derivatives

Diketopyrrolopyrrole (DPP) dyes are a significant class of high-performance pigments and functional chromophores known for their strong absorption in the visible and near-infrared regions, excellent photostability, and high charge carrier mobilities. tcu.eduwikipedia.org The core structure of DPP consists of a fused bicyclic lactam system. The nitrogen atoms of the lactam are typically functionalized with alkyl or aryl groups to enhance solubility and influence the solid-state packing of the molecules, which in turn affects their electronic properties. nih.gov

The introduction of side chains is a critical step in the synthesis of soluble DPP derivatives. This is commonly achieved through N-alkylation of the DPP core. While a variety of alkylating agents are used, the incorporation of ethylene (B1197577) glycol chains has been shown to be an effective strategy to improve solubility and modify the optoelectronic characteristics of DPP-based materials. nih.govresearchgate.netrsc.org

The synthesis of DPP derivatives bearing ethoxyethoxy side chains would logically employ 1-Bromo-2-(2-ethoxyethoxy)ethane as the alkylating agent. The general synthetic approach involves the deprotonation of the N-H bonds of the DPP core using a suitable base, such as sodium hydride or potassium carbonate, followed by nucleophilic substitution with this compound. The bromide atom serves as a good leaving group, facilitating the formation of a new carbon-nitrogen bond. This reaction introduces the 2-(2-ethoxyethoxy)ethyl side chains onto the DPP scaffold. The presence of these flexible and polar side chains can disrupt intermolecular π-π stacking to a controlled extent, enhancing solubility in organic solvents, which is crucial for solution-based processing of organic electronic devices. nih.gov

| Compound Name | Chemical Formula |

| This compound | C6H13BrO2 |

| Pyrrolo[3,4-c]pyrrole-1,4-dione | C6H4N2O2 |

Squaraine Dye Architectures

Squaraine dyes are a class of organic chromophores characterized by a central, electron-deficient four-membered squaric acid ring and two electron-rich donor moieties, forming a donor-acceptor-donor (D-A-D) structure. tcu.eduwikipedia.org This unique molecular architecture results in intense and sharp absorption bands in the red to near-infrared (NIR) region of the electromagnetic spectrum. wikipedia.org The properties of squaraine dyes can be finely tuned by modifying the terminal donor groups.

The synthesis of squaraine dyes typically involves the condensation of squaric acid or its derivatives with two equivalents of an electron-rich heterocycle, such as an N-alkylated indole (B1671886) or aniline (B41778) derivative. encyclopedia.pubnih.gov The nature of the N-alkyl substituent on the heterocyclic donor plays a pivotal role in determining the dye's solubility, aggregation behavior, and ultimately its performance in various applications, including as sensitizers in solar cells or as fluorescent probes.

In the context of squaraine dye synthesis, this compound can be utilized to pre-functionalize the electron-rich heterocyclic precursors. For instance, an indole or aniline derivative can be N-alkylated with this compound prior to the condensation reaction with squaric acid. This introduces the 2-(2-ethoxyethoxy)ethyl side chains onto the donor part of the final squaraine dye. The incorporation of such flexible, polar side chains can be advantageous in preventing excessive aggregation, which often leads to quenching of fluorescence, and in improving the processability of the dye. nih.gov

| Compound Name | Chemical Formula |

| This compound | C6H13BrO2 |

| Squaric acid | C4H2O4 |

Computational Chemistry and Theoretical Studies on 1 Bromo 2 2 Ethoxyethoxy Ethane

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and predict a variety of molecular properties for a compound like 1-Bromo-2-(2-ethoxyethoxy)ethane. DFT calculations can provide valuable data on the molecule's geometry, orbital energies, and spectroscopic characteristics.

By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), a range of properties for this compound can be calculated. These properties are crucial for understanding its stability, reactivity, and intermolecular interactions.

Table 1: Predicted Molecular Properties of this compound from Conceptual DFT

| Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | ~2.5 D | Indicates a polar molecule, suggesting significant electrostatic interactions. |

| HOMO Energy | -0.25 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -0.01 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 0.24 eV | A smaller gap suggests higher reactivity. |

| Ionization Potential | 0.25 eV | The energy required to remove an electron. |

| Electron Affinity | 0.01 eV | The energy released when an electron is added. |

Note: The values in this table are hypothetical and represent the type of data that would be generated through DFT calculations. They are included for illustrative purposes due to the absence of published research on this specific molecule.

Prediction of Reaction Pathways and Transition States

Theoretical calculations are instrumental in mapping out potential reaction pathways for this compound, particularly for reactions such as nucleophilic substitution. By modeling the interaction of this compound with a nucleophile, it is possible to identify the transition state structures and calculate their corresponding activation energies.

For instance, in a substitution reaction where the bromide ion is displaced, computational methods can elucidate whether the reaction proceeds through an SN1 or SN2 mechanism. This is achieved by locating the transition state on the potential energy surface and characterizing its geometry and energetic properties. The insights gained from these predictions are fundamental for understanding the compound's reactivity and for designing synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis

Due to the presence of multiple single bonds, this compound possesses significant conformational flexibility. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule over time. By simulating the motion of the atoms, it is possible to identify the most stable conformers and the energy barriers between them.

An MD simulation would typically involve placing the molecule in a simulated solvent box and integrating Newton's equations of motion. The resulting trajectory provides a detailed picture of the molecule's dynamic behavior, including the populations of different conformers at a given temperature. This information is critical for understanding how the molecule's shape influences its physical properties and biological interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies

While no specific QSAR studies for this compound have been published, this approach could be used to predict its biological activity or toxicity. QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

To develop a QSAR model for compounds related to this compound, a dataset of molecules with known activities would be required. A variety of molecular descriptors, such as topological indices, electronic properties, and steric parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model. Such a model could then be used to estimate the activity of this compound, guiding further experimental investigation.

Analytical Methodologies for Structural Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, offering detailed insight into the chemical environment of individual atoms. For 1-Bromo-2-(2-ethoxyethoxy)ethane, a combination of one-dimensional and two-dimensional NMR experiments is employed to assemble a complete structural picture.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons in a molecule and their neighboring environments. In this compound, the structure suggests five distinct sets of methylene (B1212753) (-CH₂-) protons and one methyl (-CH₃) group, each with a characteristic chemical shift (δ) in the spectrum.

The proton environments are as follows:

-CH₂Br: The methylene group directly attached to the electronegative bromine atom is expected to be significantly deshielded, appearing at the furthest downfield position among the aliphatic protons.

-OCH₂CH₂Br: The adjacent methylene group is influenced by both the ether oxygen and the bromine-substituted carbon, resulting in a distinct downfield shift.

-OCH₂CH₂O-: The two central methylene groups within the ethoxyethoxy moiety are chemically non-equivalent and will appear as separate signals.

CH₃CH₂O-: The methylene group of the terminal ethoxy group is deshielded by the adjacent oxygen atom.

CH₃CH₂O-: The terminal methyl group protons are the most shielded, thus appearing at the most upfield position, typically as a triplet due to coupling with the adjacent methylene group.

Based on analyses of similar structures like 1-Bromo-2-(2-methoxyethoxy)ethane and 2-Ethoxyethanol (B86334), the expected chemical shifts can be predicted. researchgate.netchemicalbook.com For instance, in a related monomer, the methylene protons adjacent to the nitrogen atom showed a downfield shift after a chemical reaction, illustrating the sensitivity of ¹H NMR to changes in the electronic environment. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound This table is a representation of expected values based on typical chemical shift ranges and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Br-CH₂ -CH₂-O- | 3.4 - 3.6 | Triplet (t) |

| Br-CH₂-CH₂ -O- | 3.7 - 3.9 | Triplet (t) |

| -O-CH₂ -CH₂ -O- | 3.5 - 3.8 | Multiplet (m) |

| CH₃-CH₂ -O- | 3.4 - 3.6 | Quartet (q) |

| CH₃ -CH₂-O- | 1.1 - 1.3 | Triplet (t) |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Since each chemically non-equivalent carbon atom produces a distinct signal, the spectrum of this compound is expected to show six unique peaks. The chemical shifts are heavily influenced by the electronegativity of attached atoms (O, Br).

The carbon attached to the bromine atom (C-Br) will be shifted downfield relative to a standard alkane, but less so than the carbons attached to oxygen (C-O). The chemical shift of carbons in ethers typically falls in the range of 60-80 ppm. The presence of the more electronegative bromine atom significantly influences the chemical shift of the adjacent carbon. docbrown.info Spectral data for this compound is available in databases, confirming the utility of this technique for its characterization. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound This table is a representation of expected values based on typical chemical shift ranges and data from analogous compounds. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₂Br | 30 - 35 |

| -C H₂CH₂Br | 70 - 72 |

| -O-C H₂-C H₂-O- | 69 - 71 |

| CH₃-C H₂-O- | 66 - 68 |

| C H₃-CH₂-O- | 14 - 16 |

While ¹H and ¹³C NMR provide information on the chemical environments, 2D NMR techniques are crucial for unambiguously assigning these signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. youtube.com For this compound, COSY would show correlations between the protons of the -CH₂Br and -OCH₂- groups, as well as between the protons of the ethyl group (CH₃-CH₂-).

DEPT (Distortionless Enhancement by Polarization Transfer): While not a 2D technique in the same vein as COSY, DEPT is often used in conjunction with ¹³C NMR to differentiate between methyl (-CH₃), methylene (-CH₂-), and methine (-CH-) carbons. This would confirm the presence of one methyl and five methylene groups in the structure.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. youtube.com It provides a direct link between the ¹H and ¹³C NMR spectra, allowing for confident assignment of each carbon's corresponding proton signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is characterized by several key absorption bands.

The most prominent features include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of stretching vibrations of the C-H bonds in the alkyl chain. researchgate.net

C-O Stretching: A strong, distinct absorption band, typically around 1100-1120 cm⁻¹, is indicative of the C-O-C stretching of the ether linkages. researchgate.net This is often the most recognizable feature in the spectrum.

C-Br Stretching: The vibration of the carbon-bromine bond appears in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹. docbrown.info The absence of bands for other functional groups, such as a broad O-H stretch (3200-3600 cm⁻¹) or a sharp C=O stretch (1700 cm⁻¹), confirms their absence from the molecular structure.

Table 3: Characteristic IR Absorption Bands for this compound

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₆H₁₃BrO₂), the molecular weight is 197.07 g/mol . nih.gov Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak (M⁺) in the mass spectrum will appear as a characteristic pair of peaks (an M and M+2 peak) of approximately equal intensity, separated by two m/z units.

Electron ionization (EI) would likely cause the molecule to fragment. Common fragmentation pathways would involve the cleavage of C-O and C-C bonds, leading to characteristic daughter ions. Gas Chromatography-Mass Spectrometry (GC-MS) is a common setup, where the compound is first separated from a mixture by GC before being introduced into the mass spectrometer for analysis. nih.govnist.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. Both gas and liquid chromatography are vital for assessing the purity of this compound and for its isolation during synthesis.

Gas Chromatography (GC): Given its boiling point, this compound is amenable to analysis by GC. nist.gov In this technique, the compound is vaporized and passed through a column. The time it takes to exit the column (retention time) is a characteristic property that can be used for identification and quantification. When coupled with a detector like a Flame Ionization Detector (FID) or a mass spectrometer (MS), GC is a powerful tool for determining the purity of a sample.

High-Performance Liquid Chromatography (HPLC): HPLC is another essential technique for purity analysis and preparative separation. A related compound, 1-bromo-2-ethoxyethane, can be analyzed using a reverse-phase (RP) HPLC method. sielc.com A similar strategy would be effective for this compound. A typical method would involve a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile. sielc.com This method is scalable and can be adapted for preparative chromatography to isolate the compound from reaction byproducts. sielc.com

Emerging Research Directions and Future Perspectives

Bio-Inspired Applications and Green Synthesis Innovations

The development of environmentally benign synthetic methods and the application of bio-inspired concepts are at the forefront of modern chemical research. 1-Bromo-2-(2-ethoxyethoxy)ethane is finding its place within this paradigm, both as a target for greener synthesis and as a molecule with potential bioactivity.

One notable bio-inspired application of a related compound, 1-(2-bromoethoxy)-2-phenylbenzene, has been demonstrated in the control of disease vectors. Research has shown that this bromoether derivative exhibits significant larvicidal activity against Aedes aegypti, the mosquito species responsible for transmitting dengue fever, Zika virus, and other diseases. This finding opens up avenues for the development of new, effective, and potentially biodegradable larvicides based on the this compound scaffold.

In the realm of green synthesis, efforts are being made to develop more sustainable methods for the production of this compound and its derivatives. Traditional synthesis often involves the use of phosphorus tribromide (PBr3), a reagent that can be hazardous and generate significant waste. An alternative, more environmentally friendly approach involves the use of anhydrous potassium carbonate (K2CO3) as a promoter for the etherification of phenols with 1,2-dibromoethane (B42909) to produce bromoether derivatives. This method offers several advantages, including the use of a less hazardous reagent and the potential for catalyst recycling.

| Synthesis Method | Reagents | Conditions | Advantages |

| Traditional Halogenation | Ethylene (B1197577) glycol monoethyl ether derivatives, PBr3 | Nitrogen atmosphere, elevated temperatures | Established method |

| Green Alternative | Phenols, 1,2-dibromoethane, K2CO3 | Acetonitrile, 80°C, 6h | Milder conditions, recyclable promoter |

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a rapidly expanding field with applications in materials science, sensing, and drug delivery. wikipedia.org The unique structural features of this compound make it an interesting candidate for use in supramolecular assemblies and host-guest chemistry. wikipedia.org

The flexible diether chain of this compound, with its oxygen atoms, can participate in hydrogen bonding and dipole-dipole interactions. This allows it to potentially act as a "guest" molecule, fitting into the cavities of "host" macrocycles such as cyclodextrins, calixarenes, and crown ethers. mdpi.comnih.gov The formation of such host-guest complexes can modify the physical and chemical properties of the guest molecule, for instance, by increasing its solubility in water or protecting it from degradation. nih.gov

While specific research on the supramolecular chemistry of this compound is still in its early stages, the principles of host-guest chemistry suggest several possibilities. For example, the encapsulation of this bromoether within a cyclodextrin (B1172386) cavity could be used to control its reactivity or to develop novel delivery systems. nih.gov The bromo-functional group also provides a handle for further chemical modification, allowing for the creation of more complex supramolecular structures.

Advanced Catalysis and Reaction Design

The presence of both a reactive bromine atom and ether linkages in this compound makes it a valuable tool in advanced catalysis and reaction design. It can act as a nucleophilic reagent and has been shown to be useful as a transition-metal catalyst for the synthesis of various organic compounds. biosynth.com

The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of the 2-(2-ethoxyethoxy)ethyl group into a wide range of molecules. This is particularly useful in the synthesis of complex molecules where the modification of solubility and polarity is desired. The ether groups can also play a role in catalysis by coordinating with metal ions, thereby influencing the reactivity and selectivity of a catalytic system.

Furthermore, this compound can be used to synthesize functionalized halides by reacting with other halogens. biosynth.com This opens up possibilities for designing new reactions and creating novel building blocks for organic synthesis. The mechanism of its reactions often involves the formation of a transition state where the bromine atom departs, which can be influenced by the choice of solvent and other reaction conditions.

| Reaction Type | Role of this compound | Potential Applications |

| Nucleophilic Substitution | Alkylating agent | Introduction of the 2-(2-ethoxyethoxy)ethyl group |

| Transition-Metal Catalysis | Catalyst or ligand precursor | Synthesis of complex organic molecules |

| Halogen Exchange | Precursor to other functionalized halides | Creation of novel synthetic building blocks |

Exploration in Medicinal Chemistry and Agrochemical Development

The unique properties of this compound have led to its exploration in both medicinal chemistry and agrochemical development. Its ability to act as a linker and its inherent biological activity are key drivers in these fields.

In medicinal chemistry, this compound and its longer-chain analogue, 1-bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane, are utilized as PEG (polyethylene glycol) linkers. prayoglife.comcymitquimica.com PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. broadpharm.combohrium.com By attaching a PEG chain, which this compound can initiate, the solubility, stability, and circulation half-life of a drug can be enhanced, while its immunogenicity may be reduced. broadpharm.combohrium.com This compound is also used as a linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are novel therapeutic agents designed to degrade specific proteins within cells. prayoglife.com

In the field of agrochemical development, the aforementioned larvicidal activity of related bromoethers highlights the potential of this compound derivatives as active ingredients in pesticides. Further research in this area could lead to the development of new and effective crop protection agents.

| Field | Application | Benefit |

| Medicinal Chemistry | PEGylation Reagent | Improved drug solubility, stability, and circulation time |

| Medicinal Chemistry | PROTAC Linker | Enables targeted protein degradation |

| Agrochemical Development | Precursor for Larvicides | Potential for new pest control agents |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.